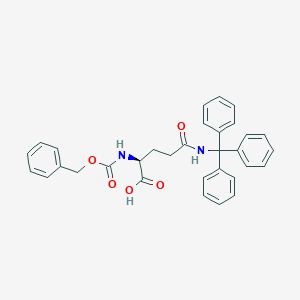

(S)-4-硝基苯基 2,6-双(((苄氧基)羰基)氨基)己酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

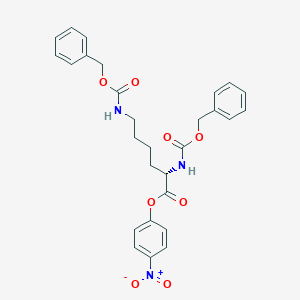

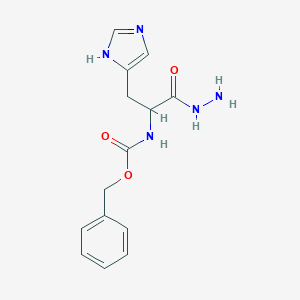

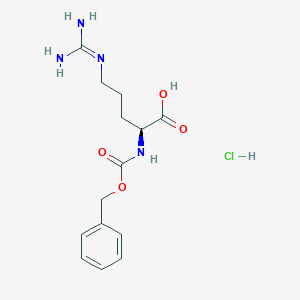

This compound is a derivative of hexanoic acid, which is a six-carbon fatty acid. It has two benzyl carbamate (benzyloxy carbonyl) groups attached to the amino groups at the 2nd and 6th carbons. The presence of these groups suggests that this compound could be used in peptide synthesis or other areas of organic chemistry where protection of amino groups is required .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the long aliphatic chain of the hexanoic acid moiety and the bulky, aromatic benzyl carbamate groups. These groups could potentially influence the compound’s physical and chemical properties, such as solubility and reactivity .Chemical Reactions Analysis

In terms of reactivity, the carbamate groups could potentially be cleaved under acidic or basic conditions to release the protected amino groups . The compound could also undergo reactions typical of carboxylic acids or esters at the 4-nitrophenyl moiety.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzyl carbamate groups could increase its molecular weight and potentially its boiling point and melting point. The compound is likely to be solid at room temperature .科学研究应用

用于降解对乙酰氨基酚的高级氧化工艺

高级氧化工艺 (AOP) 已被广泛研究用于降解水性介质中的对乙酰氨基酚,突出了各种副产物的产生及其生物毒性。该研究对对乙酰氨基酚降解的降解途径、动力学和副产物进行了全面综述,提供了对 AOP 的环境影响和处理功效的见解 (Qutob 等人,2022).

哌啶酮衍生物中的抗肿瘤剂

对 1-[4-(2-氨基乙氧基)苯甲酰基]-3,5-双-(亚苄基)-4-哌啶酮的研究已将这些化合物鉴定为有效的抗肿瘤剂。该研究涵盖了它们的发现、开发和对其细胞毒性特性的探索,突出了它们作为候选抗癌药物的潜力 (Hossain 等人,2020).

LC-MS/MS 对尼替西农降解的研究

一项 LC-MS/MS 研究专注于尼替西农(一种合成除草剂,现已成为医疗治疗)的降解,揭示了稳定性因素并识别了主要的降解产物。这项研究有助于了解尼替西农的稳定性和安全性,这对其医学应用具有影响 (Barchańska 等人,2019).

咪唑衍生物和抗肿瘤活性

对咪唑衍生物(包括它们的合成和生物学特性)的综述证明了这些化合物在开发新的抗肿瘤药物中的潜力。本研究综述了各种咪唑基结构及其抗肿瘤活性,表明了咪唑化合物在药物化学中的多功能性 (Iradyan 等人,2009).

作用机制

Target of Action

Z-Lys(Z)-ONp, also known as (S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate, is primarily used in peptide synthesis . Its primary targets are the amino groups of lysine residues in peptide chains .

Mode of Action

The compound acts as a protecting group for the amino group of lysine in peptide synthesis . It temporarily blocks the reactivity of the lysine amino group, allowing for selective reactions at other sites within the peptide chain . The mechanism of action involves the formation of a stable amide bond with the lysine amino group, preventing unwanted side reactions during peptide synthesis .

Result of Action

The result of the compound’s action is the controlled and precise assembly of peptides with specific sequences and structures .

Action Environment

The action of Z-Lys(Z)-ONp can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . It is stable at pH 7.4, but cleaves at pH 5.0 . This property can be leveraged in peptide synthesis to selectively remove the protecting group under specific conditions .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate involves the protection of the amine and carboxylic acid functional groups followed by coupling of the protected amine with the protected carboxylic acid in the presence of a coupling agent. The nitro group is then introduced using a nitration reaction. Finally, the benzyl groups are removed using hydrogenation to yield the desired product.", "Starting Materials": [ "Hexanedioic acid", "N,N-diisopropylethylamine", "4-nitrophenol", "benzyl alcohol", "2-chloro-N-(benzyloxycarbonyl)acetamide", "N-(benzyloxycarbonyl)hexanediamine", "Dichloromethane", "Dimethylformamide", "N,N-Dimethylacetamide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Protection of hexanedioic acid using benzyl alcohol and N,N-diisopropylethylamine in dichloromethane", "Protection of N-(benzyloxycarbonyl)hexanediamine using 2-chloro-N-(benzyloxycarbonyl)acetamide and N,N-diisopropylethylamine in dichloromethane", "Coupling of the protected hexanedioic acid and protected N-(benzyloxycarbonyl)hexanediamine using N,N'-dicyclohexylcarbodiimide and N,N-diisopropylethylamine in dimethylformamide", "Nitration of the coupled product using a mixture of nitric acid and sulfuric acid in dichloromethane", "Removal of benzyl groups using hydrogen gas and palladium on carbon in N,N-dimethylacetamide" ] } | |

CAS 编号 |

21160-82-7 |

分子式 |

C28H29N3O8 |

分子量 |

535.5 g/mol |

IUPAC 名称 |

(4-nitrophenyl) 2-[phenylmethoxycarbonyl-[4-(phenylmethoxycarbonylamino)butyl]amino]acetate |

InChI |

InChI=1S/C28H29N3O8/c32-26(39-25-15-13-24(14-16-25)31(35)36)19-30(28(34)38-21-23-11-5-2-6-12-23)18-8-7-17-29-27(33)37-20-22-9-3-1-4-10-22/h1-6,9-16H,7-8,17-21H2,(H,29,33) |

InChI 键 |

MNVSGIGRAHZSAY-UHFFFAOYSA-N |

手性 SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCN(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |

同义词 |

Z-Lys(Z)-ONp; 21160-82-7; (S)-4-Nitrophenyl2,6-bis(((benzyloxy)carbonyl)amino)hexanoate; 2116-82-7; AmbotzZAA1229; Z-LYS-ONP; SCHEMBL2028970; CTK8F0215; MolPort-003-983-048; C28H29N3O8; 0799AB; ZINC71788229; AKOS015833775; AKOS016003504; AK-81062; BP-10923; ST2414647; TC-066818; N|A,N|A-di-Z-L-lysine4-nitrophenylester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)

![L-Arginine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554791.png)